(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
This compound belongs to the cytisine alkaloid family, characterized by a bicyclic 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core.
Properties
CAS No. |
27806-05-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(1R,9S)-11-prop-2-enoyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-7-10-6-11(9-15)12-4-3-5-14(18)16(12)8-10/h2-5,10-11H,1,6-9H2/t10-,11+/m0/s1 |
InChI Key |
WGUJNWLWQJNXIE-WDEREUQCSA-N |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
C=CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level .
Medicine
In medicinal chemistry, (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has potential as a lead compound for drug development. Its ability to interact with biological targets suggests it could be modified to enhance its therapeutic properties .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural characteristics make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Derivatives
(1R,5S)-9-Nitro-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one (9-Nitrocytisine)
- Structural Differences: Substitution at position 9 with a nitro group (-NO₂) instead of position 3 acryloyl.
- Implications : The nitro group is strongly electron-withdrawing, reducing basicity compared to the parent cytisine. This modification may alter binding affinity to nicotinic acetylcholine receptors (nAChRs) .
- Crystallography : The nitro derivative exhibits a planar nitro group orthogonal to the bicyclic core, as confirmed by X-ray diffraction .
(1R,5S)-3-Methyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (N-Methylcytisine)
Substituent-Modified Analogues
(1R,5S)-3-[4-(Trifluoromethyl)benzoyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Structural Differences : Aromatic 4-(trifluoromethyl)benzoyl group at position 3.
- The benzoyl moiety may engage in π-π stacking with aromatic residues in target proteins .
(1R,5S)-N-(2-Hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
- Structural Differences : Hydroxyethyl carboxamide at position 3.
- Implications: The polar carboxamide and hydroxyl groups improve aqueous solubility.
Natural Alkaloid Analogues
Thermopsine (CAS 486-90-8) and Caulophylline (CAS 486-86-2)
- Structural Differences : Thermopsine lacks the acryloyl group and features additional hydroxylation, while caulophylline has a methyl substituent.
- Implications : These natural analogues exhibit distinct bioactivities: Thermopsine is toxic to livestock, whereas caulophylline shows uterotonic effects. Their pharmacological profiles highlight the critical role of substituents in modulating toxicity and selectivity .
Comparative Data Table
Research Findings and Implications
- Electrophilic Reactivity : The acryloyl group in the target compound enables Michael addition reactions, a trait absent in methyl or nitro derivatives. This property is exploitable in covalent drug design .
- Receptor Binding : N-Methylcytisine’s simpler structure serves as a baseline for studying steric effects in nAChR binding, while the trifluoromethyl benzoyl analogue’s bulkiness may hinder access to certain receptor subtypes .
- Synthetic Utility : Derivatives like the hydroxyethyl carboxamide (from NMR studies) demonstrate the feasibility of introducing polar groups without destabilizing the core structure .
Biological Activity
The compound (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 27806-05-9
The biological activity of (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory processes.
- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, potentially affecting neurological pathways.
Antioxidant Activity
Research indicates that (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one exhibits antioxidant properties. This activity is crucial for combating oxidative stress in cells.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study 2 | Showed protective effects against oxidative damage in cellular models. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In various models of inflammation:
| Study | Findings |
|---|---|
| Study A | Reduced inflammatory markers such as TNF-alpha and IL-6 in treated animal models. |
| Study B | Inhibited the migration of immune cells to sites of inflammation. |
Case Study 1: Neuroprotection
In a study involving neurodegenerative disease models, (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one was shown to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated:
- Increased cell viability.
- Decreased levels of apoptotic markers.
Case Study 2: Cancer Research
The compound's potential as an anticancer agent was explored in vitro using various cancer cell lines. Results indicated:
- Significant inhibition of cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
